5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation processes.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to carbon–carbon bond formation processes, as suggested by its potential role in Suzuki–Miyaura coupling reactions . The downstream effects of these reactions can include the formation of new organic compounds, which can have various applications in organic synthesis .
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which suggests that this compound may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential role in Suzuki–Miyaura coupling reactions . These reactions can result in the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid can be influenced by various environmental factors. For example, Suzuki–Miyaura coupling reactions are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-11(15)10-4-5-12(18-2)13(8-10)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZZXAUEEDAGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)OC)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374333 | |
Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106591-88-2 | |
Record name | 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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